5-(2-Ethylhexyl)-2,2'-bithiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

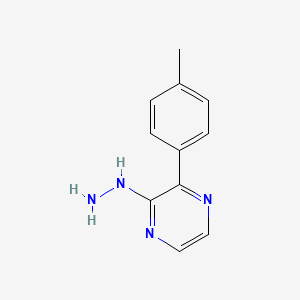

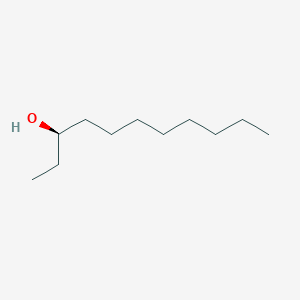

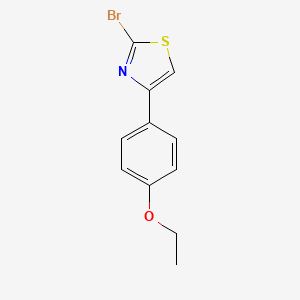

5-(2-エチルヘキシル)-2,2'-ビチオフェンは、チオフェン誘導体のクラスに属する有機化合物です。チオフェンは、五員環に硫黄原子を含む複素環式化合物です。この特定の化合物は、単結合で結合された2つのチオフェン環の存在と、チオフェン環の1つに結合した2-エチルヘキシル基によって特徴付けられます。

製造方法

合成経路と反応条件

5-(2-エチルヘキシル)-2,2'-ビチオフェンの合成は、通常、2つのチオフェン単位のカップリングを伴います。一般的な方法の1つは、スチールカップリング反応であり、これはパラジウム触媒を使用してスタンニル化チオフェンとハロゲン化チオフェンをカップリングすることを伴います。反応条件は、窒素またはアルゴンなどの不活性雰囲気の使用と、テトラヒドロフランまたはトルエンなどの溶媒の使用を頻繁に含みます。反応は通常、約80〜100°Cの高温で実施されます。

工業生産方法

工業的な設定では、5-(2-エチルヘキシル)-2,2'-ビチオフェンの製造は、同様のカップリング反応を伴う可能性がありますが、より大規模です。連続フローリアクターの使用は、プロセスの効率とスケーラビリティを向上させることができます。さらに、最終製品の精製は、カラムクロマトグラフィーまたは再結晶などの技術を含む可能性があり、高純度を保証します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylhexyl)-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple a stannylated thiophene with a halogenated thiophene. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Ethylhexyl)-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.

化学反応の分析

反応の種類

5-(2-エチルヘキシル)-2,2'-ビチオフェンは、以下を含むさまざまな化学反応を受ける可能性があります。

酸化: 化合物は酸化されてスルホキシドまたはスルホンを形成できます。

還元: 還元反応は、化合物を対応するジヒドロ誘導体に転換できます。

置換: 親電子置換反応は、チオフェン環にさまざまな官能基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 臭素またはクロロメチルメチルエーテルなどの親電子試薬を酸性条件下で使用できます。

主要な製品

酸化: スルホキシドおよびスルホン。

還元: ジヒドロ誘導体。

置換: ハロゲン化またはアルキル化チオフェン。

科学研究への応用

5-(2-エチルヘキシル)-2,2'-ビチオフェンは、科学研究でいくつかの応用があります。

有機エレクトロニクス: 化合物は、有機発光ダイオード(OLED)や有機太陽電池(OPV)のアプリケーションで使用される有機半導体の開発に使用されています。

材料科学: フレキシブル電子デバイスに不可欠な導電性ポリマーやコポリマーの合成に使用されています。

科学的研究の応用

5-(2-Ethylhexyl)-2,2’-bithiophene has several applications in scientific research:

Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Materials Science: It is utilized in the synthesis of conductive polymers and copolymers, which are essential for flexible electronic devices.

Biological Studies: The compound’s derivatives have been studied for their potential antibacterial and antifungal properties.

作用機序

有機エレクトロニクスにおける5-(2-エチルヘキシル)-2,2'-ビチオフェンの作用機序は、その共役系を通じて電子やホールなどの電荷キャリアを輸送する能力に関係しています。2-エチルヘキシル基の存在は、化合物の溶解性と加工性を高め、溶液ベースの製造技術に適しています。生物学的用途では、化合物の機序は、細胞膜や酵素との相互作用を含み、抗菌効果につながる可能性があります。

類似の化合物との比較

類似の化合物

4,8-ビス(5-(2-エチルヘキシル)チオフェン-2-イル)ベンゾ[1,2-b:4,5-b']ジチオフェン: この化合物は構造的に類似していますが、追加のベンゾジチオフェン単位が含まれており、電子特性を向上させる可能性があります.

2-エチルヘキシル 5-ブロモチオフェン-2-カルボキシレート: この誘導体はカルボキシレート基を持っており、異なる反応性と応用をもたらす可能性があります.

独自性

5-(2-エチルヘキシル)-2,2'-ビチオフェンは、溶解性、電子特性、機能化の容易さのバランスによりユニークです。2-エチルヘキシル基の存在は、疎水性と加工性のバランスを良くし、さまざまな用途で汎用性の高い化合物となっています。

類似化合物との比較

Similar Compounds

4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound is similar in structure but contains an additional benzodithiophene unit, which can enhance its electronic properties.

2-Ethylhexyl 5-bromothiophene-2-carboxylate: This derivative has a carboxylate group, which can introduce different reactivity and applications.

Uniqueness

5-(2-Ethylhexyl)-2,2’-bithiophene is unique due to its balance of solubility, electronic properties, and ease of functionalization. The presence of the 2-ethylhexyl group provides a good balance between hydrophobicity and processability, making it a versatile compound for various applications.

特性

分子式 |

C16H22S2 |

|---|---|

分子量 |

278.5 g/mol |

IUPAC名 |

2-(2-ethylhexyl)-5-thiophen-2-ylthiophene |

InChI |

InChI=1S/C16H22S2/c1-3-5-7-13(4-2)12-14-9-10-16(18-14)15-8-6-11-17-15/h6,8-11,13H,3-5,7,12H2,1-2H3 |

InChIキー |

KSSNHGRGVFLHGW-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CC)CC1=CC=C(S1)C2=CC=CS2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)

![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)

![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)